JWH-307 (CAS: 914458-26-7), chemically defined as (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a specialized naphthoylpyrrole-class synthetic cannabinoid utilized primarily as a high-purity analytical reference material and pharmacological research probe . Characterized by a 2-fluorophenyl substitution on the pyrrole core, it presents a molecular weight of 385.5 g/mol and functions as a potent agonist at both central (CB1) and peripheral (CB2) cannabinoid receptors [1]. For procurement professionals in forensic toxicology, clinical diagnostics, and chemoinformatics, its primary commercial value lies in its utility as a definitive calibration standard for mass spectrometry workflows and its role in validating structure-activity relationships (SAR) that cannot be accurately modeled by traditional indole-based cannabinoid benchmarks .
Substituting JWH-307 with more common synthetic cannabinoid standards, such as the naphthoylindole JWH-018, critically compromises analytical accuracy and pharmacological modeling [1]. In forensic liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, generic indoles fail to replicate the specific retention times, exact mass, and unique fluorophenyl-driven fragmentation pathways required for definitive identification of JWH-307 and its metabolites in biological matrices [2]. Furthermore, in receptor binding assays, the steric and electronic effects introduced by the 1-pentyl-5-(2-fluorophenyl) configuration create a distinct binding pocket interaction at the CB2 receptor that indole-based analogs cannot accurately emulate, making JWH-307 strictly non-interchangeable for targeted SAR profiling and multiplexed toxicology screening [1].
In standardized LC-MS/MS forensic workflows utilizing biphenyl column gradients, JWH-307 exhibits a distinct precursor ion mass of m/z 386.19 [M+H]+, compared to the m/z 342.2 [M+H]+ of the benchmark JWH-018 [1]. This +44 Da mass shift, driven by the fluorophenyl substitution, ensures baseline chromatographic resolution and distinct multiple reaction monitoring (MRM) transitions [1].
| Evidence Dimension | Precursor Ion Mass (m/z) and MRM Resolution |
| Target Compound Data | m/z 386.19 [M+H]+ |
| Comparator Or Baseline | JWH-018 (m/z 342.2 [M+H]+) |
| Quantified Difference | +44 Da mass shift with no isobaric overlap |
| Conditions | LC-MS/MS positive electrospray ionization (ESI+) on biphenyl stationary phase |
Procuring this exact standard is essential to prevent false positives and ensure accurate peak resolution in multiplexed forensic panel testing.
In vitro competitive binding assays demonstrate that JWH-307 possesses high affinity for both cannabinoid receptors, with a Ki of 7.7 nM at CB1 and 3.3 nM at CB2. When compared to the indole-based JWH-018 (CB1 Ki = 9.0 nM, CB2 Ki = 2.9 nM), JWH-307 isolates the specific pharmacological impact of the pyrrole core combined with the 2-fluorophenyl group [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | CB1 Ki = 7.7 nM; CB2 Ki = 3.3 nM |
| Comparator Or Baseline | JWH-018 (CB1 Ki = 9.0 nM; CB2 Ki = 2.9 nM) |
| Quantified Difference | Distinct binding profile isolating the steric effect of the 2-fluorophenyl pyrrole core |
| Conditions | In vitro competitive radioligand binding assays |
This distinct binding profile is critical for research facilities mapping the steric and electronic boundaries of cannabinoid receptor binding pockets.
JWH-307 is supplied as a crystalline solid that is sparingly soluble in aqueous buffers (<0.1 mg/mL) but demonstrates high solubility in organic solvents. It achieves stable stock concentrations of approximately 20 mg/mL in DMSO, ethanol, and DMF . When stored at -20°C, these organic stock solutions maintain chemical stability for ≥1 year, outperforming the rapid degradation seen in aqueous-only handling .
| Evidence Dimension | Solubility and Storage Stability |
| Target Compound Data | ~20 mg/mL in DMSO/EtOH; Stable ≥1 year at -20°C |
| Comparator Or Baseline | Aqueous buffers (<0.1 mg/mL solubility) |
| Quantified Difference | >200-fold increase in solubility requiring organic reconstitution |
| Conditions | Standard laboratory reconstitution and long-term freezer storage |
Understanding these solubility parameters dictates laboratory handling protocols and establishes the limits of formulation for in vitro assay preparation.
During forensic sample preparation, JWH-307 and its primary metabolites demonstrate robust process efficiency (ranging from 64% to 126% depending on concentration) when subjected to alkaline liquid-liquid extraction (LLE) from urine [1]. This is significantly higher than the recovery rates of highly polar carboxylic acid metabolites of benchmark indoles like JWH-073 (which can drop to ~43% efficiency under identical conditions) [1].
| Evidence Dimension | LLE Process Efficiency (%) |
| Target Compound Data | 64-126% recovery efficiency |
| Comparator Or Baseline | JWH-073 acid metabolites (~43% efficiency) |
| Quantified Difference | 21% to 83% absolute improvement in extraction recovery |
| Conditions | Alkaline liquid-liquid extraction from human urine following enzymatic hydrolysis |
High extraction efficiency ensures reliable limits of quantification (LOQ) and minimizes matrix effects in high-throughput toxicology screening.
Due to its distinct m/z 386.19 [M+H]+ precursor ion and unique retention time on biphenyl columns, JWH-307 is an essential procurement item for forensic laboratories building comprehensive mass spectrometry libraries. It is specifically required to differentiate naphthoylpyrrole consumption from standard naphthoylindole (e.g., JWH-018) exposure in multiplexed urine and blood screening [1].
Because JWH-307 isolates the steric effects of the 1-pentyl-5-(2-fluorophenyl) configuration, it is the optimal reference probe for pharmacological researchers mapping the binding pockets of CB1 and CB2 receptors. It serves as a benchmark for evaluating how pyrrole-core modifications influence receptor affinity compared to traditional indole cores [2].
Leveraging its robust 64-126% process efficiency in alkaline liquid-liquid extraction, JWH-307 is utilized by clinical toxicology labs to validate extraction protocols and establish limits of quantification (LOQ) for highly lipophilic synthetic cannabinoids in complex biological matrices [3].